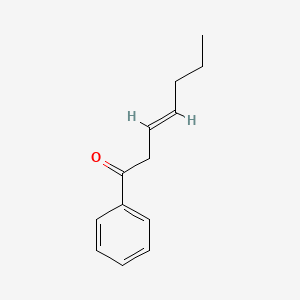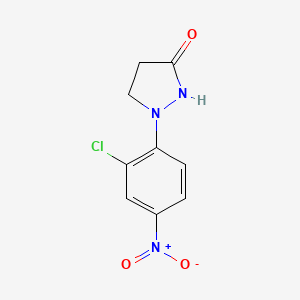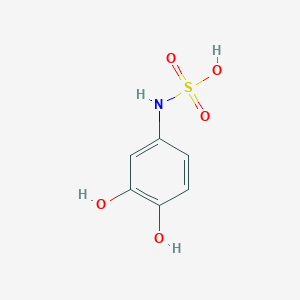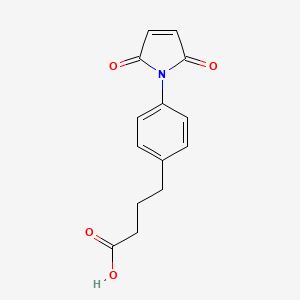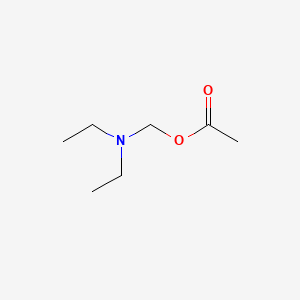
Acetic acid, N,N-diethylaminomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diethylamino)methyl=acetate is an organic compound with the molecular formula C7H15NO2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a (diethylamino)methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diethylamino)methyl=acetate typically involves the esterification of acetic acid with (diethylamino)methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of (Diethylamino)methyl=acetate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(Diethylamino)methyl=acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (Diethylamino)methyl=acetate can be hydrolyzed to produce acetic acid and (diethylamino)methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester and alcohol.
Reduction: (Diethylamino)methyl=acetate can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Major Products Formed
Hydrolysis: Acetic acid and (diethylamino)methanol.
Transesterification: A new ester and alcohol.
Reduction: (Diethylamino)methanol.
Applications De Recherche Scientifique
(Diethylamino)methyl=acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: (Diethylamino)methyl=acetate is used as a solvent and intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Diethylamino)methyl=acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing hydrolysis to produce acetic acid and (diethylamino)methanol. This reaction can be used to study enzyme kinetics and inhibition. In drug development, the compound can be designed to release active pharmaceutical ingredients upon hydrolysis, providing targeted drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar chemical properties but lacks the (diethylamino)methyl group.
Methyl acetate: Another simple ester with similar reactivity but different molecular structure.
Diethylaminoethyl acetate: A compound with a similar functional group but different ester structure.
Uniqueness
(Diethylamino)methyl=acetate is unique due to the presence of the (diethylamino)methyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the (diethylamino)methyl group can interact with biological molecules, making the compound useful in biochemical and pharmaceutical applications.
Propriétés
Numéro CAS |
2037-00-5 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
diethylaminomethyl acetate |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)6-10-7(3)9/h4-6H2,1-3H3 |
Clé InChI |
HRFPFWMWWNVACI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


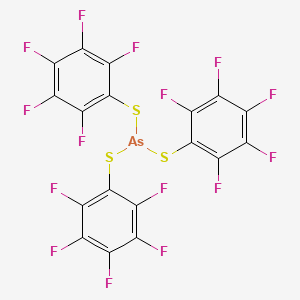
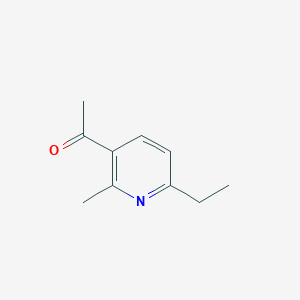
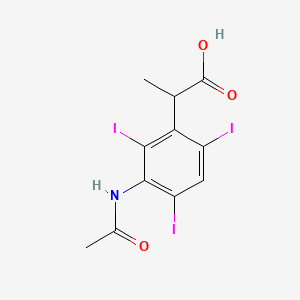
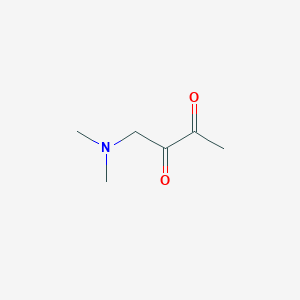
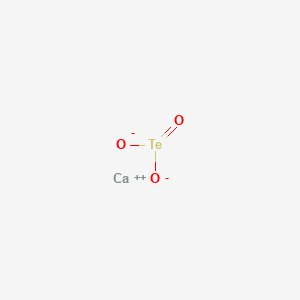

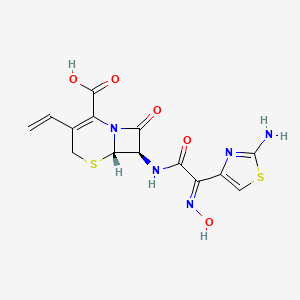

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
